molecular formula C20H32O4 B009755 Salvicin CAS No. 104700-94-9

Salvicin

Cat. No.: B009755
CAS No.: 104700-94-9
M. Wt: 336.5 g/mol
InChI Key: GTOZGWPAQKVWLE-DLOZJNQXSA-N
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Description

Salvicin is a cytotoxic compound isolated from various species of the Salvia genus, a plant family renowned for its bioactive secondary metabolites. This compound exerts its effects through modulation of key molecular pathways:

  • Mechanism of Action: this compound inhibits the expression of the mdr-1 gene, which encodes P-glycoprotein (P-gp), a critical mediator of chemoresistance . Concurrently, it activates the c-Jun N-terminal kinase (JNK) pathway, leading to phosphorylation of c-Jun and increased DNA-binding activity of the AP-1 transcription factor. This dual action disrupts cancer cell proliferation and DNA repair mechanisms .
  • Therapeutic Significance: this compound’s ability to reverse MDR in leukemia cells (e.g., K562/A02) positions it as a promising candidate for overcoming resistance to conventional chemotherapies .

Properties

CAS No.

104700-94-9

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-13(9-11-21)8-10-19(3)14(2)12-17(22)20(4)15(18(23)24)6-5-7-16(19)20/h6,9,14,16-17,21-22H,5,7-8,10-12H2,1-4H3,(H,23,24)/b13-9+/t14-,16-,17+,19+,20+/m1/s1

InChI Key

GTOZGWPAQKVWLE-DLOZJNQXSA-N

SMILES

CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C(=O)O)C)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O

Synonyms

Salvicin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Salvicin belongs to a broader class of cytotoxic diterpenoids and phenolic compounds found in Salvia species. Below, we compare its properties with two structurally or functionally analogous compounds: salvinal and tanshinone.

Table 1: Comparative Analysis of this compound, Salvinal, and Tanshinone

Parameter This compound Salvinal Tanshinone
Source Plant Salvia spp. Salvia reuterana Salvia miltiorrhiza
Chemical Class Diterpenoid Phenolic abietane Diterpenoid quinone
Key Targets mdr-1, JNK/c-Jun, AP-1 Undefined (cytotoxicity-focused) STAT3, NF-κB, apoptosis pathways
Cytotoxicity (IC₅₀) Not explicitly reported >50% inhibition at 21 µg/mL (Raji cells) ~5–20 µM (varies by cell line)
Mechanistic Clarity Well-characterized MDR reversal Limited mechanistic data Extensively studied
Therapeutic Niche MDR cancers Broad-spectrum cytotoxicity Solid tumors, cardiovascular

Detailed Analysis

Structural and Functional Similarities Salvinal: Like this compound, salvinal is isolated from Salvia species and demonstrates potent cytotoxicity. However, its mechanism remains less defined. It shows notable activity against Burkitt’s lymphoma (Raji cells) but lacks documented evidence of MDR modulation . Tanshinone: A well-studied diterpenoid from Salvia miltiorrhiza, tanshinone exhibits broader therapeutic applications, including anticancer, anti-inflammatory, and cardioprotective effects.

For instance, this compound reduces mdr-1-mediated efflux in leukemia cells, enhancing the retention of chemotherapeutic agents . In contrast, salvinal and tanshinone exhibit higher direct cytotoxicity in certain models. Salvinal achieves >50% inhibition of Raji cells at 21 µg/mL, while tanshinone’s IC₅₀ ranges from 5–20 µM across cell lines .

Limitations and Research Gaps Salvinal: Limited data on its pharmacokinetics and long-term safety. Tanshinone: While mechanistically well-characterized, its efficacy in MDR models is understudied compared to this compound. this compound: Requires further in vivo validation to confirm preclinical promise.

Research Implications

  • This compound : Prioritize studies on its synergy with existing chemotherapies in MDR models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salvicin
Reactant of Route 2
Salvicin

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